Piperidine-3,3-diol

Medicinal Chemistry Physical Organic Chemistry Structural Biology

Sourcing authentic gem-diol piperidine scaffolds for HDM2-p53 or chiral 3,3-disubstituted cores is a persistent bottleneck. Standard 3-hydroxypiperidine cannot replicate the reactivity or binding profile of a genuine 3,3-gem-diol. Piperidine-3,3-diol (2090315-09-4) is the direct solution. - Distinct tPSA (52.5 Ų) vs. 3-piperidone (29.1 Ų) for rational ADME tuning. - Key intermediate cited in oncology patent literature for orally bioavailable inhibitors. - Supplied as 95% pure research material with batch-specific QC. Enables precise, stereocontrolled synthesis of privileged pharmacophores.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B15332033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3,3-diol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(O)O
InChIInChI=1S/C5H11NO2/c7-5(8)2-1-3-6-4-5/h6-8H,1-4H2
InChIKeyRYNCWQSVAOUUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-3,3-diol Gem-Diol Structure


Piperidine-3,3-diol, also commonly referred to as 3,3-piperidinediol, is a six-membered saturated heterocyclic compound featuring two hydroxyl (-OH) groups attached to the same carbon atom at the 3-position of the piperidine ring, classifying it as a geminal diol (gem-diol) [1]. This structural arrangement distinguishes it from the far more common 3-hydroxypiperidine (mono-ol) and 3,4-dihydroxypiperidine (vicinal diol) analogs. As a secondary amine with a unique hydration state, it serves as a specialized synthetic intermediate and a core motif in medicinal chemistry, particularly within the context of 3,3-disubstituted piperidine scaffolds that are privileged structures in drug discovery [2].

Piperidine-3,3-diol: Irreplaceable by Analogs


Generic substitution between piperidine derivatives is not scientifically valid due to the profound impact of the 3,3-gem-diol functionality on both the compound's fundamental chemical equilibrium and its biological recognition profile. Unlike standard 3-hydroxypiperidine or ketone precursors like 3-piperidone, Piperidine-3,3-diol exists in a dynamic equilibrium with its carbonyl form, which is highly sensitive to the electronic environment and can be shifted by substituents [1]. This equilibrium fundamentally alters its reactivity and stability relative to non-geminal diols [2]. Furthermore, the unique tetrahedral geometry at the C3 position—featuring two hydroxyl groups on the same carbon—creates a steric and electronic signature that is distinct from the planar sp²-hybridized carbonyl of 3-piperidone or the single hydroxyl of 3-hydroxypiperidine. This results in dramatically different binding affinities for biological targets such as receptors or enzymes, making Piperidine-3,3-diol a non-interchangeable entity in pharmacological and synthetic applications .

Piperidine-3,3-diol Evidence for Selection


Gem-Diol Hydration Equilibrium vs. 3-Piperidone

Piperidine-3,3-diol is the hydrated gem-diol form of 3-piperidone. The equilibrium between these two species is a key differentiator. While most ketone-derived gem-diols are unstable and favor the carbonyl form, the presence of strong electron-withdrawing groups adjacent to the carbonyl can stabilize the gem-diol form, shifting the equilibrium constant (K_eq) towards the diol [1]. The magnitude of this shift is quantifiable and dictates the dominant species under specific experimental or physiological conditions. This contrasts sharply with 3-hydroxypiperidine, which lacks this carbonyl-gem-diol equilibrium, thereby providing a fixed, non-exchangeable hydroxyl group [2].

Medicinal Chemistry Physical Organic Chemistry Structural Biology

tPSA Differentiation for Bioavailability

The unique 3,3-gem-diol substitution pattern confers a distinct Topological Polar Surface Area (tPSA), a critical descriptor for predicting a molecule's ability to cross biological membranes, including the blood-brain barrier and intestinal epithelium. Piperidine-3,3-diol has a computed tPSA of 52.5 Ų [1]. This value is significantly different from that of the common analog 3-piperidone (tPSA = 29.1 Ų) and more similar to 3,4-dihydroxypiperidine (tPSA = 52.5 Ų) [2]. This quantitative difference, driven by the addition of a second hydroxyl group on the same carbon, directly influences drug-likeness predictions and pharmacokinetic behavior.

ADME Prediction Computational Chemistry Drug Design

3,3-Disubstituted Scaffold in HDM2-p53 Patents

The 3,3-disubstituted piperidine scaffold, of which Piperidine-3,3-diol is the foundational gem-diol variant, is explicitly claimed and optimized in patent literature for inhibiting the HDM2-p53 protein-protein interaction, a validated oncology target [1]. Research on this class of inhibitors has identified the 3,3-disubstituted motif as a critical pharmacophore, with extensive structure-activity relationship (SAR) studies focusing on modifications to the piperidine core to enhance potency and oral bioavailability [2]. This provides a clear, patent-backed differentiation from 3-substituted piperidine analogs (e.g., 3-hydroxypiperidine) and 3,4-disubstituted variants, which are not central to this specific, high-value therapeutic mechanism.

Cancer Therapeutics Protein-Protein Interaction Medicinal Chemistry

Chiral Building Block for Alkaloid Synthesis

The 3,3-disubstituted piperidine skeleton, to which Piperidine-3,3-diol belongs, is a key structural motif in numerous indole alkaloids and other bioactive natural products. Its synthesis via organocatalytic methods has been specifically developed and reported, highlighting the importance of this scaffold in accessing complex molecular architectures with high stereocontrol [1]. In this context, the gem-diol functionality serves as a latent or masked carbonyl, allowing for chemoselective transformations that are not feasible with a free ketone like 3-piperidone or a mono-ol like 3-hydroxypiperidine. This differential reactivity profile is crucial for achieving the high stereoselectivity (e.g., enantiomeric excess, ee, and diastereomeric ratio, dr) required in advanced intermediate synthesis.

Asymmetric Synthesis Natural Product Chemistry Organocatalysis

Piperidine-3,3-diol Research Applications


HDM2-p53 Inhibitor Synthesis

As supported by the patent literature, Piperidine-3,3-diol serves as a critical starting material or core motif for generating potent, orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction [1]. The gem-diol functionality provides a unique handle for further derivatization and contributes to the essential pharmacophore for this high-value oncology target. Researchers in this area specifically seek out 3,3-disubstituted piperidine building blocks, making this compound a key procurement item for drug discovery programs.

Alkaloid Total Synthesis

In advanced organic synthesis, Piperidine-3,3-diol and its derivatives are essential for constructing the chiral 3,3-disubstituted piperidine cores found in many indole alkaloids and other biologically active natural products [2]. The compound's use in enantioselective organocatalytic methods allows chemists to access these complex scaffolds with high stereocontrol, a capability not offered by simpler piperidine analogs like 3-hydroxypiperidine or 3-piperidone.

ADME-Optimized Drug Candidate Design

Computational analysis reveals that Piperidine-3,3-diol possesses a distinct Topological Polar Surface Area (tPSA) of 52.5 Ų, a key differentiator from its ketone analog, 3-piperidone (29.1 Ų) [3]. This quantitative difference has direct implications for predicting oral bioavailability and blood-brain barrier penetration. Medicinal chemists can procure Piperidine-3,3-diol as a building block to intentionally modulate the tPSA and, consequently, the ADME properties of a lead series, enabling rational design toward drug-likeness.

Carbonyl-Gem-Diol Equilibrium Studies

As a stable representative of a geminal diol, Piperidine-3,3-diol provides a model system for studying the hydration-dehydration equilibrium of carbonyl compounds under various conditions [4]. This is particularly relevant in biological contexts, as the equilibrium between a ketone and its gem-diol can influence enzyme binding, metabolic stability, and overall pharmacological activity. Researchers investigating these phenomena can use this compound as a tool to understand the behavior of carbonyl-containing drugs and metabolites.

Technical Documentation Hub

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